molecular formula C5H14BrN3S B14488815 butyl N'-aminocarbamimidothioate;hydrobromide CAS No. 63332-89-8

butyl N'-aminocarbamimidothioate;hydrobromide

Cat. No.: B14488815
CAS No.: 63332-89-8
M. Wt: 228.16 g/mol
InChI Key: MCWKXYQBUPGJAG-UHFFFAOYSA-N
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Description

Butyl N’-aminocarbamimidothioate;hydrobromide is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl N’-aminocarbamimidothioate;hydrobromide typically involves the reaction of butylamine with a suitable carbamoyl chloride or isocyanate in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions . The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of butyl N’-aminocarbamimidothioate;hydrobromide can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Butyl N’-aminocarbamimidothioate;hydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

Butyl N’-aminocarbamimidothioate;hydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of butyl N’-aminocarbamimidothioate;hydrobromide involves the inhibition of specific enzymes or receptors. The compound binds to the active site of the target enzyme or receptor, preventing the normal substrate from binding and thereby inhibiting its activity. This can lead to various physiological effects depending on the specific target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl N’-aminocarbamimidothioate;hydrobromide is unique due to its specific structure, which allows for selective binding to certain enzymes and receptors. This makes it a valuable tool in scientific research and industrial applications .

Properties

CAS No.

63332-89-8

Molecular Formula

C5H14BrN3S

Molecular Weight

228.16 g/mol

IUPAC Name

butyl N'-aminocarbamimidothioate;hydrobromide

InChI

InChI=1S/C5H13N3S.BrH/c1-2-3-4-9-5(6)8-7;/h2-4,7H2,1H3,(H2,6,8);1H

InChI Key

MCWKXYQBUPGJAG-UHFFFAOYSA-N

Canonical SMILES

CCCCSC(=NN)N.Br

Origin of Product

United States

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